![molecular formula C20H23ClN4O2 B299258 2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is commonly referred to as "compound X" in scientific literature.
Wirkmechanismus
The mechanism of action of compound X involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. Additionally, compound X has also been found to inhibit the activity of various protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, compound X has also been found to inhibit the production of various pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of compound X in lab experiments offers several advantages, including its potent activity against cancer cells and its ability to inhibit multiple signaling pathways. However, the use of compound X also has several limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of compound X. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of compound X and to identify its potential applications in the treatment of various diseases. Furthermore, the development of novel drug delivery systems for compound X may also enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of compound X involves a multistep reaction process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-chloroacetophenone with 2,5-dimethylpyrrole in the presence of a base to form the intermediate product. This intermediate product is then reacted with hydrazine hydrate and cyclopentanone in the presence of a catalyst to form the final product, compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, compound X has also been found to exhibit antifungal, antibacterial, and anti-inflammatory properties.
Eigenschaften
Produktname |
2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide |
|---|---|
Molekularformel |
C20H23ClN4O2 |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
N//'-[(E)-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-N-cyclopentyloxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-13-11-15(14(2)25(13)18-9-7-16(21)8-10-18)12-22-24-20(27)19(26)23-17-5-3-4-6-17/h7-12,17H,3-6H2,1-2H3,(H,23,26)(H,24,27)/b22-12+ |
InChI-Schlüssel |
OYQMERVNOYRWMZ-WSDLNYQXSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=N/NC(=O)C(=O)NC3CCCC3 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NNC(=O)C(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)
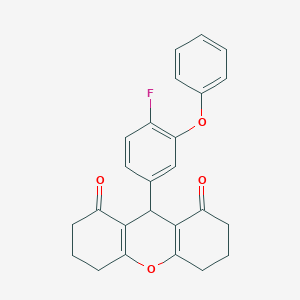

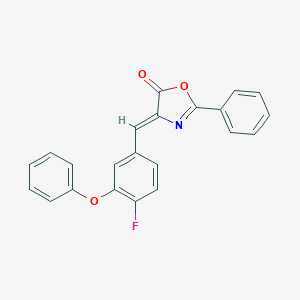
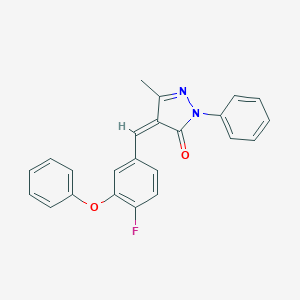
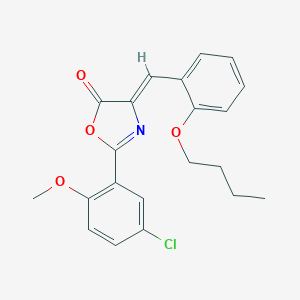
![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
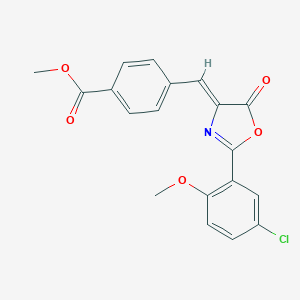

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)